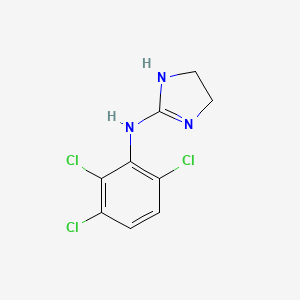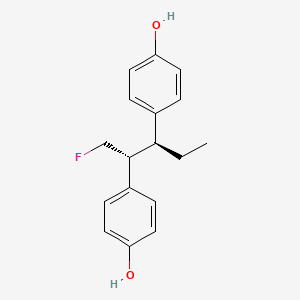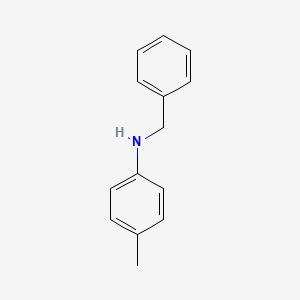
N-Benzyl-4-methylanilin
Übersicht
Beschreibung
N-Benzyl-4-toluidine, also known as N-Benzyl-4-toluidine, is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-Benzyl-4-toluidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8084. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Benzyl-4-toluidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-4-toluidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
N-Benzyl-4-methylanilin: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es wird in der Betti-Reaktion verwendet, einer Mehrkomponentenreaktion, die 2-Naphthol, Arylaldehyde und Ammoniak beinhaltet, um Aminobenzylnaphthole zu ergeben {svg_1}. Diese Verbindungen finden Anwendung in der asymmetrischen Synthese, entweder als chirale Liganden oder chirale Hilfsstoffe, und einige Derivate besitzen biologische Aktivität.
Katalyse
In der Katalyse werden This compound-Derivate verwendet, um Reaktionen zu erleichtern. Beispielsweise ermöglichen cyclometallierte Rutheniumkomplexe die effektive Methylierung von Anilinen mit Methanol, um selektiv N-Methylaniline zu ergeben {svg_2}. Dieser Prozess ist wichtig, um die Lipophilie von Verbindungen zu beeinflussen und sie biologisch zugänglicher zu machen.
Materialwissenschaften
Die Verbindung wurde auf ihre Verwendung in der Materialwissenschaft untersucht, insbesondere bei der Synthese von optischen und photonischen Materialien. So wurden beispielsweise BAPTDHCPCAN-Kristalle, die die Benzyl-p-Tolylamin-Struktur enthalten, auf ihre dielektrischen Eigenschaften, die Phasenanpassungseffizienz und ihre photoleitende Natur untersucht {svg_3}.
Elektrochemie
N-Benzyl-4-toluidin: spielt eine Rolle bei der elektrochemischen Oxidation von Aminen, die entscheidend für die Synthese und Modifizierung chemisch nützlicher Moleküle ist, einschließlich Pharmazeutika und Agrochemikalien {svg_4}. Die Mechanismen dieser Oxidationsreaktionen sind wichtig, um alle möglichen Wege für die Oxidation von Aminen zu verstehen.
Pharmazeutische Anwendungen
In pharmazeutischen Anwendungen wird This compound bei der Synthese von O-Benzyl-l-Aminosäuren verwendet, die für die Peptidsynthese von Bedeutung sind {svg_5}. Diese Aminosäuren werden in pharmazeutischen Peptidsystemen oft ohne Entschützung beibehalten, da sie biokompatibel sind.
Analytische Chemie
Schließlich wird N-Benzyl-4-toluidin in der analytischen Chemie zur Entwicklung neuer chromatographischer Methoden und Techniken eingesetzt. Seine Eigenschaften werden genutzt, um die Trennung von Verbindungen in komplexen Gemischen zu testen und zu verbessern {svg_6}.
Eigenschaften
IUPAC Name |
N-benzyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVOWRWHMCBERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202376 | |
| Record name | N-Benzyl-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-15-2 | |
| Record name | N-Benzyl-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-4-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5405-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-4-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL-4-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1UCI3S8J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for producing N-benzyl-4-methylaniline?
A1: Research suggests that a one-pot catalytic synthesis utilizing Raney-Nickel as a catalyst offers high yield and selectivity for N-benzyl-4-methylaniline. This method involves reacting p-nitrotoluene and benzoic aldehyde under specific conditions, including a hydrogen pressure of 1.0 MPa and a temperature of 353 K. [] This approach streamlines the synthesis process and eliminates the need for isolating intermediate compounds, making it potentially advantageous for industrial production.
Q2: What are the primary metabolic pathways of N-benzyl-4-methylaniline in mammals?
A2: Studies using hamster and rabbit liver microsomes indicate that N-benzyl-4-methylaniline is metabolized to N-benzyl-4-hydroxymethylaniline. [] This biotransformation suggests that the methyl group on the aromatic ring is susceptible to oxidation by hepatic enzymes. Further research is needed to fully elucidate the metabolic fate of this compound and its potential metabolites.
Q3: Does the pKa of the nitrogen substituent in N-benzylamine derivatives influence their metabolism by microsomal enzymes?
A3: Interestingly, research indicates that the pKa of the nitrogen substituent does not significantly influence the microsomal formation of amides from N-benzylamine derivatives. This was observed in the metabolism of N-benzylpyrrolidine, N-benzylcarbazole, and N-acetyl-N-benzyl-4-methylaniline. [] This finding suggests that other factors, such as steric hindrance or electronic properties of the entire molecule, might play a more significant role in determining the metabolic fate of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

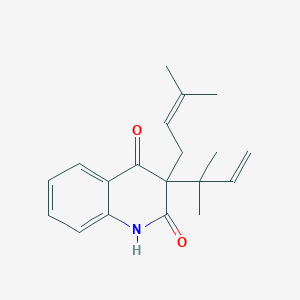
![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)
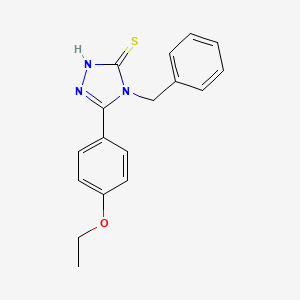
![2-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]-3,5-Difluorobenzoyl]Amino]Pentanedioic Acid](/img/structure/B1207723.png)
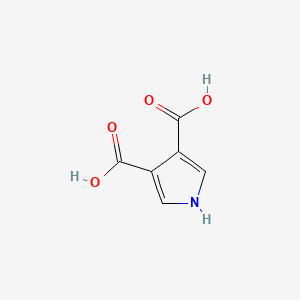
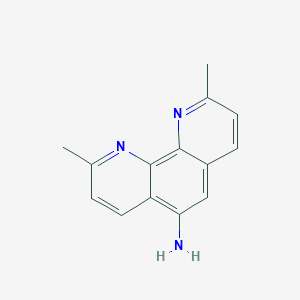



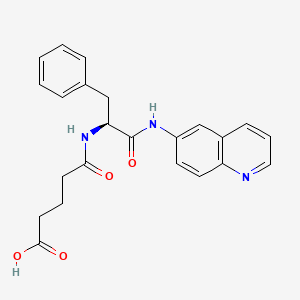
![(2r,3s,4s,5r,6s,11r,13s)-3,5,8,10,13-pentahydroxy-11-methoxy-6,13-dimethyl-4-(methylamino)-3,4,5,6,11,12,13,14-octahydro-2h-2,6-epoxytetraceno[1,2-b]oxocine-9,16-dione](/img/structure/B1207736.png)
